

Spectroscopic Profile of 6-fluoro-2-phenyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **6-fluoro-2-phenyl-1H-indole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **6-fluoro-2-phenyl-1H-indole**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-phenyl-1H-indole, 6-fluoro-1H-indole, and various other substituted indoles. The information herein serves as a valuable reference for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ^1H and ^{13}C nuclei of **6-fluoro-2-phenyl-1H-indole**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	8.1 - 8.5	br s	-
H3	6.7 - 6.9	d	~2.0
H4	7.5 - 7.7	dd	~8.5, ~2.0
H5	6.9 - 7.1	td	~9.0, ~2.0
H7	7.2 - 7.4	dd	~9.0, ~5.0
Phenyl H (ortho)	7.6 - 7.8	m	-
Phenyl H (meta, para)	7.2 - 7.5	m	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	138 - 142
C3	99 - 103
C3a	128 - 132
C4	120 - 124
C5	110 - 114 (d, $J_{\text{CF}} \approx 25$ Hz)
C6	158 - 162 (d, $J_{\text{CF}} \approx 240$ Hz)
C7	97 - 101 (d, $J_{\text{CF}} \approx 25$ Hz)
C7a	135 - 139
Phenyl C (ipso)	130 - 134
Phenyl C (ortho)	128 - 130
Phenyl C (meta)	129 - 131
Phenyl C (para)	125 - 128

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:[1][2]

- Instrument: A 400 or 500 MHz NMR spectrometer.[1][2]
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: ~ 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
 - Spectral Width: ~ 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **6-fluoro-2-phenyl-1H-indole** are listed below.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3400 - 3450	Medium
Aromatic C-H Stretch	3050 - 3150	Medium
C=C Stretch (Aromatic)	1580 - 1620	Medium-Strong
C-N Stretch	1250 - 1350	Medium
C-F Stretch	1100 - 1200	Strong
C-H Out-of-plane Bending	700 - 900	Strong

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:[4]

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.[4]
- Mode: ATR.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Description
$[\text{M}]^+$	211.08	Molecular Ion
$[\text{M}-\text{H}]^+$	210.07	Loss of a hydrogen radical
$[\text{M}-\text{HCN}]^+$	184.07	Loss of hydrogen cyanide
$[\text{C}_{13}\text{H}_9\text{F}]^+$	184.07	Possible fragment
$[\text{C}_6\text{H}_5]^+$	77.04	Phenyl cation

Experimental Protocol: Mass Spectrometry

Sample Introduction:

- Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

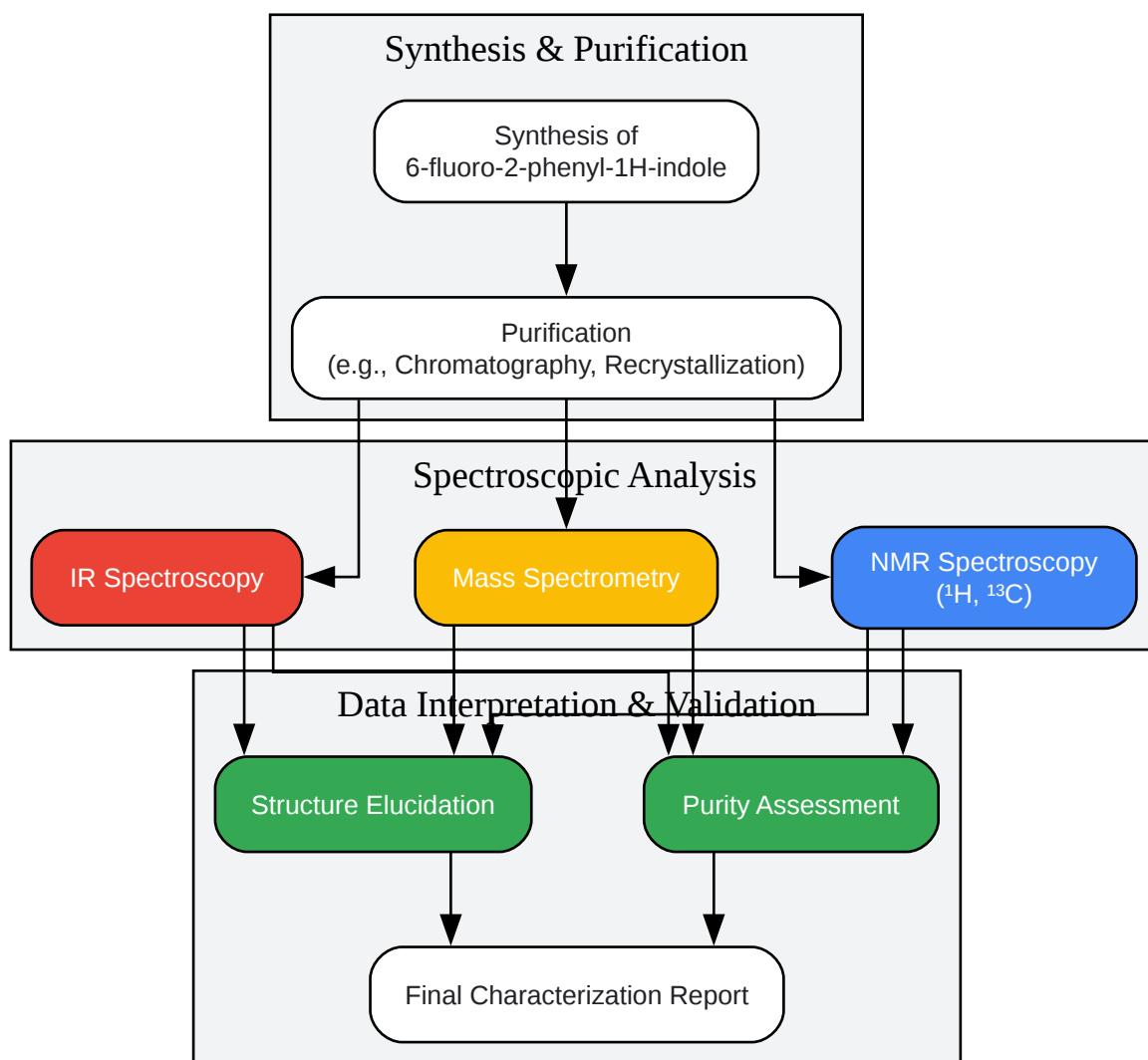
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
[\[3\]](#)

Data Acquisition:[\[6\]](#)

- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[\[3\]](#)[\[6\]](#)
- Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.[\[7\]](#)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Mass Range: Scan a suitable m/z range (e.g., 50-500 amu).
- For EI: An electron energy of 70 eV is standard.[\[6\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **6-fluoro-2-phenyl-1H-indole**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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